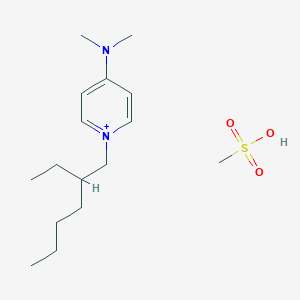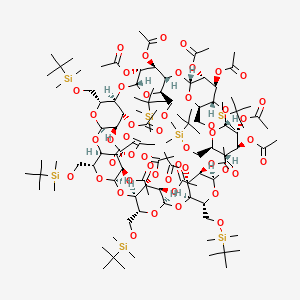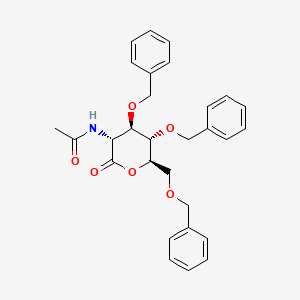![molecular formula C₁₇H₂₇NO₅ B1141110 (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one CAS No. 255731-00-1](/img/structure/B1141110.png)
(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of organic chemicals characterized by their complex macrocyclic and heterocyclic structures, often involving multiple ring systems and functional groups. These compounds are of interest in various fields, including pharmaceuticals, materials science, and synthetic chemistry, due to their unique properties and potential applications.
Synthesis Analysis
The synthesis of complex macrocyclic compounds often involves multi-step reactions, including cycloadditions, condensations, and intramolecular cyclizations. For example, compounds similar to the one mentioned are synthesized through methods such as Petrenko-Kritchenko condensation, which involves the formation of macrocyclic structures through the condensation of smaller units with formaldehyde and ammonium chloride in a one-pot manner, indicating the complexity and precision required in these syntheses (Soldatenkov et al., 2001).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their multiple ring systems, which can include both saturated and unsaturated rings, heteroatoms (such as oxygen or nitrogen), and various functional groups. X-ray crystallography is a common method used to determine these complex structures, providing detailed insights into the arrangement of atoms within the molecule and the stereochemistry of the various substituents (Nguyen et al., 2017).
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including but not limited to, redox reactions, nucleophilic substitutions, and intramolecular rearrangements. The specific reactions they undergo can be influenced by the presence of functional groups and the overall molecular structure. For instance, intramolecular reductive cyclopropanation has been used to synthesize derivatives with complex bicyclic skeletons (Gensini et al., 2002).
科学研究应用
Metabolic Pathways and Drug Metabolism
This compound is studied in the context of its metabolic pathways and drug metabolism processes. The oxidative metabolism of related compounds in the side chain produces various metabolites, with enzymes playing a crucial role in these pathways. Such studies help in understanding the metabolism of drugs and their interactions within the body (Breyer‐Pfaff, 2004).
Environmental Chemistry and Toxicology
Research also explores the environmental presence and toxicity of chemically related compounds, particularly those used as flame retardants. Studies investigate the occurrence of these compounds in various environmental compartments and analyze data regarding sources, biomagnification potential, stereoisomer profiles, and global distribution. These investigations help in understanding the environmental impact and potential health risks associated with exposure to such compounds (Covaci et al., 2006).
Anticancer Research
There is significant interest in the potential anticancer properties of compounds structurally related to (1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one. Research covers various classes of compounds, including isoxazolines and trioxanes, for their potential use in treating cancer. The relationship between structural variations of these compounds and their anticancer activity is a critical area of study (Kaur et al., 2014; Posner et al., 2006).
Pharmaceutical Applications
The compound's relation to hydroxyethylcellulose (HEC) grafting is notable, as HEC is widely used in drug delivery systems, stimuli-sensitive hydrogels, and other biomedical applications. Research into the grafting of HEC with various polymers expands its industrial and biomedical applications, offering opportunities for the development of new biomaterials with improved properties (Noreen et al., 2020).
安全和危害
This would involve a discussion of any known safety hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Please note that this is a general guide and the specific details would depend on the specific compound . For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database.
属性
IUPAC Name |
(1S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-10-4-5-13-11(2)14(20)18(8-9-19)15-17(13)12(10)6-7-16(3,21-15)22-23-17/h10-13,15,19H,4-9H2,1-3H3/t10?,11-,12?,13?,15?,16+,17?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNUXFXHWUZMGM-MWQYCMEXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2CCC(C3C24C(N(C1=O)CCO)O[C@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

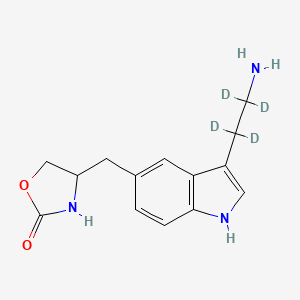

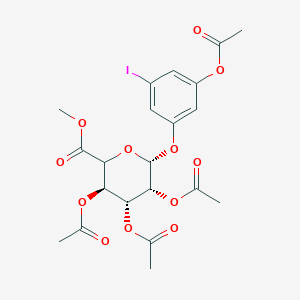
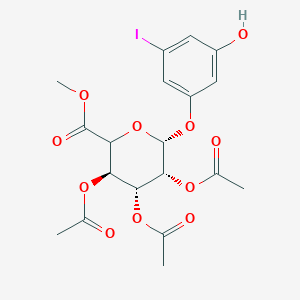
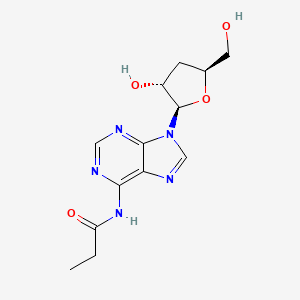

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)
